Parkin E3 Ligase Autoubiquitination Activation Potency: Antibacterial Agent 290 vs. Known Small-Molecule Parkin Activators
Antibacterial agent 290 (CAS 2163817-03-4) activates Parkin autoubiquitination with an EC₅₀ of 0.4 μM . In comparison, the positive allosteric modulator BIO-2007817 exhibits an EC₅₀ of 1.8 ± 0.4 μM in WT-Parkin charging assays [1], and the screening hit CMPD001 shows an EC₅₀ of approximately 3.9 μM in SPR-based assays [2]. This represents a 4.5-fold improvement over BIO-2007817 and an approximately 9.8-fold improvement over CMPD001 under respective assay conditions. The 4,5-dibromo substitution on the pyridazinone ring is structurally absent from all comparator Parkin activators, which predominantly feature benzimidazole, indole, or pyrazole scaffolds rather than a dibromopyridazinone-sulfonamide hybrid [1][2].
| Evidence Dimension | Parkin E3 ligase autoubiquitination activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.4 μM (Antibacterial agent 290 / Compound YY) |
| Comparator Or Baseline | BIO-2007817: EC₅₀ = 1.8 ± 0.4 μM; CMPD001: EC₅₀ ≈ 3.9 μM |
| Quantified Difference | 4.5-fold more potent vs. BIO-2007817; ~9.8-fold more potent vs. CMPD001 |
| Conditions | Target compound: Parkin autoubiquitination assay (vendor-reported, primary reference not publicly disclosed). BIO-2007817: WT-Parkin charging assay at 200 μM fixed concentration with pUb titration. CMPD001: SPR-based high-throughput screening. |
Why This Matters
Superior Parkin activation potency at sub-micromolar concentrations enables more sensitive cellular assays for mitochondrial quality control and Parkinson's disease target engagement studies, reducing compound consumption per experiment.
- [1] Figure 4. WT-Parkin charging dependence on pUb concentrations; BIO-2007817 EC₅₀ = 1.8 ± 0.4 μM. Available at: https://pmc.ncbi.nlm.nih.gov (See Figure 4, panel F) View Source
- [2] Synapse/Zhihuiya. Parkin activator FB231 discovery summary citing CMPD001 EC₅₀ ≈ 3.9 μM. Available at: https://synapse.zhihuiya.com View Source
